Cas no 84547-64-8 (3-(Chloromethyl)-1-methyl-1H-pyrazole)
3-(Chloromethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-1-methyl-1H-pyrazole
- 1H-Pyrazole,3-(chloromethyl)-1-methyl-
- 3-(chloromethyl)-1-methylpyrazole
- 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride
- 3-Chloromethyl-1-methylpyrazole
- 3-(Chloromethyl)-1-methyl-1H-pyrazole (ACI)
- 3-Chloromethyl-1-methyl-1H-pyrazole
- MFCD08690275
- 3-(Chloromethyl)-1-methyl-pyrazole
- J-510834
- ALBB-022010
- F8881-0903
- DHOBZYGMEYEAEM-UHFFFAOYSA-N
- 1H-Pyrazole, 3-(chloromethyl)-1-methyl-
- AS-32876
- SB15729
- AKOS005169512
- DTXSID90329797
- DB-076067
- CS-0051708
- 1H-pyrazole, 3-(chloromethyl)-1-methyl-, hydrochloride
- SCHEMBL1769427
- DTXCID90280894
- 84547-64-8
- STL583947
- SY037769
- EN300-76417
-
- MDL: MFCD08690275
- Inchi: 1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
- InChI Key: DHOBZYGMEYEAEM-UHFFFAOYSA-N
- SMILES: ClCC1C=CN(C)N=1
Computed Properties
- Exact Mass: 130.03000
- Monoisotopic Mass: 130.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 130.57
- XLogP3: 0.7
- Topological Polar Surface Area: 17.8A^2
Experimental Properties
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 146-148 ºC
- Flash Point: 84.0±20.4 ºC,
- Refractive Index: 1.5275 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 17.82000
- LogP: 1.15890
3-(Chloromethyl)-1-methyl-1H-pyrazole Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
3-(Chloromethyl)-1-methyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000295-1g |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 1g |
$270.15 | 2023-08-31 | |
| Alichem | A049000295-5g |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 5g |
$810.45 | 2023-08-31 | |
| Alichem | A049000295-10g |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 10g |
$1350.75 | 2023-08-31 | |
| Fluorochem | 067842-250mg |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 250mg |
£62.00 | 2022-03-01 | |
| Fluorochem | 067842-1g |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 1g |
£140.00 | 2022-03-01 | |
| Fluorochem | 067842-5g |
3-(Chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 95% | 5g |
£417.00 | 2022-03-01 | |
| TRC | B423913-50mg |
3-(chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B423913-100mg |
3-(chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B423913-500mg |
3-(chloromethyl)-1-methyl-1H-pyrazole |
84547-64-8 | 500mg |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037769-1g |
3-(Chloromethyl)-1-methylpyrazole |
84547-64-8 | ≥95% | 1g |
¥219.00 | 2025-04-12 |
3-(Chloromethyl)-1-methyl-1H-pyrazole Production Method
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3-(Chloromethyl)-1-methyl-1H-pyrazole Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(Chloromethyl)-1-methyl-1H-pyrazole
Comprehensive Overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole (CAS No. 84547-64-8): Properties, Applications, and Industry Insights
3-(Chloromethyl)-1-methyl-1H-pyrazole (CAS No. 84547-64-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chloromethyl-substituted pyrazole derivative is widely recognized for its versatile reactivity, making it a key intermediate in synthetic chemistry. With the growing demand for pyrazole-based compounds in drug discovery and crop protection, understanding its properties and applications is critical for researchers and industry professionals.
The molecular structure of 3-(Chloromethyl)-1-methyl-1H-pyrazole features a reactive chloromethyl group (-CH2Cl) attached to the pyrazole ring, which enables facile functionalization. This characteristic aligns with current trends in click chemistry and fragment-based drug design, where modular building blocks are highly valued. Recent studies highlight its utility in synthesizing biologically active molecules, particularly in kinase inhibitor development—a hot topic in oncology research.
In agrochemical applications, this compound serves as a precursor for pyrazole pesticides with improved environmental profiles. As sustainability becomes a priority, researchers are exploring its derivatives for low-residue crop protection solutions. The electron-rich pyrazole core also shows promise in materials science, particularly in designing organic electronic materials for flexible displays—a rapidly expanding market.
Analytical data for CAS No. 84547-64-8 reveals optimal stability under standard storage conditions (2-8°C in inert atmosphere), addressing common concerns about compound shelf life. Its solubility profile (soluble in polar aprotic solvents like DMF and DMSO) makes it compatible with high-throughput screening platforms. These properties are frequently queried in chemical database searches, reflecting practical user needs.
The synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole typically involves regioselective chloromethylation of 1-methylpyrazole, a process that has been optimized for industrial-scale production. Recent patents demonstrate innovative approaches to improve atom economy and reduce byproducts—key considerations in green chemistry initiatives. This aligns with the pharmaceutical industry's focus on Process Analytical Technology (PAT) for quality control.
Safety assessments indicate that proper handling with standard laboratory PPE (gloves, goggles) is sufficient for routine operations. The compound's LD50 values (available in regulatory databases) and environmental fate data support its responsible use in research settings. Such information is increasingly requested in ESG-compliant sourcing inquiries from corporate purchasers.
Market analyses show rising demand for custom pyrazole derivatives, with 84547-64-8 serving as a strategic starting material. Its commercial availability through major chemical suppliers in North America, Europe, and Asia ensures supply chain resilience—a critical factor post-pandemic. Price trends correlate with raw material costs for chloromethylation reagents, a common search parameter among procurement specialists.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and in photocatalysis systems. These cutting-edge applications leverage the compound's ability to coordinate with transition metals while maintaining thermal stability—properties frequently discussed in materials science forums. Such developments position it as a multi-disciplinary research tool beyond traditional chemistry domains.
Quality specifications for 3-(Chloromethyl)-1-methyl-1H-pyrazole typically require ≥98% purity (HPLC), with strict controls on isomeric impurities. Advanced analytical techniques like LC-MS and NMR spectroscopy are employed for batch certification, addressing the pharmaceutical industry's need for high-purity intermediates. These standards are reflected in updated chemical catalog listings across major vendors.
Future research directions may explore its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a linker in proteolysis-targeting chimeras (PROTACs). The compound's balanced lipophilicity (calculated LogP ~1.2) and molecular weight (130.57 g/mol) make it suitable for these next-generation therapeutics—a trending topic in medicinal chemistry publications.
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